molecular formula C15H30O3 B1237189 2-Hydroxypentadecanoic acid CAS No. 2507-54-2

2-Hydroxypentadecanoic acid

Cat. No. B1237189
CAS RN: 2507-54-2
M. Wt: 258.4 g/mol
InChI Key: NKASEPJANRVKDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxypentadecanoic acid is a 2-hydroxy fatty acid that is pentadecanoic acid substituted by a hydroxy group at position 2 . It has a role as a fungal metabolite . The molecular formula is C15H30O3 .


Synthesis Analysis

The synthesis of 2-Hydroxypentadecanoic acid involves the function of Arabidopsis Sphingolipid Fatty Acid 2-Hydroxylases (AtFAH1 and AtFAH2). AtFAH1 mainly 2-hydroxylates very-long-chain fatty acid (VLCFA), whereas AtFAH2 selectively 2-hydroxylates palmitic acid in Arabidopsis .


Molecular Structure Analysis

The molecular structure of 2-Hydroxypentadecanoic acid consists of 15 carbon atoms, 30 hydrogen atoms, and 3 oxygen atoms . The average mass is 258.397 Da and the monoisotopic mass is 258.219482 Da .

Scientific Research Applications

1. Self-Assembly and Molecular Packing

2-Hydroxypentadecanoic acid (15-hydroxypentadecanoic acid) has been studied for its role in the formation of self-assembled monolayers (SAMs). Research conducted by Wintgens, Yablon, and Flynn (2003) revealed that these SAMs demonstrate unique packing structures at the solution-graphite interface, exhibiting a novel "odd/even" chain-length effect. This research is pivotal in understanding the intermolecular bonding arrangements and solvent coadsorption in SAMs, providing insights into nanoscale surface engineering (Wintgens, D., Yablon, D., & Flynn, G. (2003)).

2. Environmental and Occupational Health

2-Hydroxypentadecanoic acid is also relevant in environmental and occupational health. Uhlig et al. (2016) developed a method for profiling 3-hydroxy fatty acids as chemical markers of endotoxin in occupational and environmental samples. This method involves the quantitative profiling of various 3-hydroxy fatty acids, including 3-hydroxypentadecanoic acid, which is crucial for estimating the total amount of endotoxin present in different environments (Uhlig, S., et al. (2016)).

3. Medical Imaging and Diagnostics

In the field of medical imaging and diagnostics, 2-hydroxypentadecanoic acid derivatives have been explored. Mathur et al. (2006) synthesized a xanthate derivative of 15-hydroxypentadecanoic acid for radiolabelling with technetium-99m, aiming to develop a more accessible agent for assessing myocardial viability. This research contributes to the advancement of diagnostic imaging techniques, particularly in cardiology (Mathur, A., et al. (2006)).

4. Synthesis of Industrial Compounds

The utility of 2-hydroxypentadecanoic acid extends to the synthesis of industrial compounds. Eissa and El-Sayed (2006) investigated the synthesis of heterocyclic compounds derived from 2-hydroxyoctadecanoyl chloride, which were then used to create antimicrobial and surface-active agents. These compounds have potential applications in manufacturing drugs, cosmetics, and pesticides, highlighting the chemical versatility of hydroxy fatty acids (Eissa, A. & El-Sayed, R. (2006)).

5. Polymer Chemistry and Material Science

In polymer chemistry and material science, 2-hydroxypentadecanoic acid has been utilized in the synthesis of polymers. Iuchi et al. (2010) achieved the synthesis of omega-hydroxy carboxylic acids and alpha,omega-dimethyl ketones using alpha,omega-diols as alkylating agents. This includes the production of butyl 2-cyano-15-hydroxypentadecanoate, demonstrating the acid's role in creating novel polymeric materials (Iuchi, Y., et al. (2010)).

Safety and Hazards

Users are advised not to breathe dust and avoid raising dust when handling 2-Hydroxypentadecanoic acid. Personal protective equipment should be worn, and contact with skin and eyes should be avoided .

properties

IUPAC Name

2-hydroxypentadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(16)15(17)18/h14,16H,2-13H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKASEPJANRVKDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70947933
Record name 2-Hydroxypentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70947933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2507-54-2
Record name 2-Hydroxypentadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2507-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxypentadecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002507542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxypentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70947933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxypentadecanoic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxypentadecanoic acid
Reactant of Route 3
2-Hydroxypentadecanoic acid
Reactant of Route 4
Reactant of Route 4
2-Hydroxypentadecanoic acid
Reactant of Route 5
2-Hydroxypentadecanoic acid
Reactant of Route 6
2-Hydroxypentadecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.